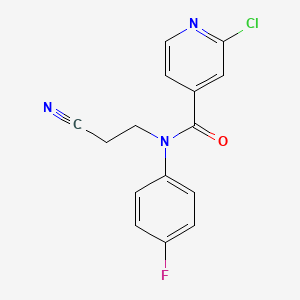

![molecular formula C20H19BrN2O3 B2455791 Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate CAS No. 1207047-34-4](/img/structure/B2455791.png)

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

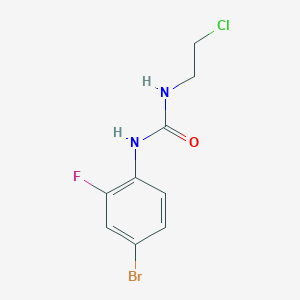

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is a synthetic compound that belongs to the quinoline family. It is commonly used in scientific research for its potential therapeutic applications.

科学的研究の応用

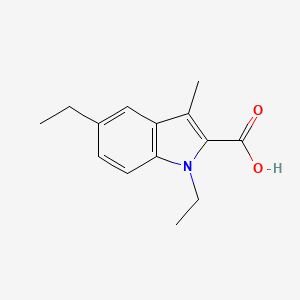

Fluorescent Properties and Cross-Conjugated Systems

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate, as part of the broader category of quinoline derivatives, has been explored for its potential in creating fluorescent dipoles. One study involves the preparation of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, highlighting their classification as cross-conjugated systems due to the localization of the HOMO in the carboxylate group. These compounds exhibit notable fluorescence spectroscopic properties (Smeyanov et al., 2017).

Synthesis and Antimicrobial Activities

Quinoline derivatives also find relevance in antimicrobial research. A study details the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones reacting with primary amines. Some synthesized compounds exhibited good to moderate activities against test microorganisms, showing the potential of such quinoline-based compounds in antimicrobial applications (Bektaş et al., 2007).

Synthesis and Cytotoxic Evaluation

Further exploration into the structural analogues of quinolinequinones reveals their synthesis and in vitro cytotoxic evaluation. The study synthesizes 4-methoxycarbonyl-3-methylisoquinolinequinone and its substitution products, assessing their cytotoxic activity against various human tumor cell lines. The promising antitumor activity of these compounds against specific cancer cells highlights the potential therapeutic applications of quinoline derivatives (Delgado et al., 2012).

Novel Synthesis Approaches

Innovation in synthesis methods for quinoline derivatives is also a significant area of research. A novel one-pot synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate demonstrates the efficient production of these compounds, with potential implications for further chemical and pharmacological studies (Kovalenko et al., 2019).

作用機序

Target of Action

It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that compounds of similar structure undergo suzuki–miyaura (sm) cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that indole derivatives, which share a similar structure, have diverse biological activities and affect various biochemical pathways .

Result of Action

It is known that indole derivatives, which share a similar structure, have diverse biological activities .

Action Environment

It is known that the close-packed lattice of similar compounds appears to inhibit photo-induced structural reorganization in the crystalline state .

特性

IUPAC Name |

methyl 4-(4-bromo-3-methylanilino)-6-ethoxyquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3/c1-4-26-14-6-8-17-15(10-14)18(11-19(23-17)20(24)25-3)22-13-5-7-16(21)12(2)9-13/h5-11H,4H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXBGXMJLGXUFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)Br)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2455713.png)

![3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2455719.png)